1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-
Description
Properties
CAS No. |
79313-21-6 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-methoxy-3-(3-prop-2-enoxypropoxy)propane |
InChI |
InChI=1S/C10H20O3/c1-3-6-12-9-5-10-13-8-4-7-11-2/h3H,1,4-10H2,2H3 |
InChI Key |
SUYJKSCZQUDNKH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCOCC=C |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- involves multiple steps. One common method includes the reaction of 1-propene with 3-(3-methoxypropoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods often involve similar multi-step reactions but are optimized for higher yields and purity .
Chemical Reactions Analysis
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Scientific Research Applications
Scientific Research Applications
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- has several notable applications in scientific research:
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and reduction processes .
- Biochemical Studies : The compound can be utilized in studying enzyme-catalyzed reactions and metabolic pathways due to its ability to interact with biological molecules .
- Pharmaceutical Development : As a precursor in the synthesis of pharmaceutical compounds, it holds potential for developing new drugs targeting specific biological pathways .
- Material Science : In industry, it is used to produce specialty chemicals and materials that require specific physicochemical properties .
Case Study 1: Chemical Reactivity
Research indicates that 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- can undergo oxidation using potassium permanganate or chromium trioxide to yield aldehydes or carboxylic acids. Reduction reactions using hydrogen gas in the presence of palladium catalysts also yield saturated alcohols .
In biological research contexts, this compound has been explored for its potential role in modulating enzyme activity. Its ether functionalities may enhance solubility and bioavailability, making it an attractive candidate for further pharmacological studies .
Mechanism of Action
The mechanism of action of 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of aldehydes or carboxylic acids. In reduction reactions, it interacts with hydrogen in the presence of a catalyst to form alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Ether-Functionalized Propene Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Analysis :
- The extended ether chain in the target compound likely increases its boiling point and reduces volatility compared to shorter-chain analogs like 1-Propene, 3-propoxy- .
- Solubility is expected to be higher in polar solvents (e.g., ethanol, DMSO) due to ether oxygen polarity, similar to 3-Methoxy-1-propanol .
Biological Activity
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- (also known as 3-[3-(3-methoxypropoxy)propoxy]-1-propanol) is a chemical compound characterized by its complex structure featuring multiple ether linkages. Its molecular formula is , and it has a molecular weight of approximately 206.2793 g/mol. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.
The compound exhibits unique chemical reactivity primarily due to its ether functionalities, which allow it to participate in nucleophilic substitution reactions. These reactions can be facilitated under acidic or basic conditions, leading to various synthetic pathways and the formation of simpler alcohols and methoxy derivatives through hydrolysis .
| Property | Value |
|---|---|
| Molecular Formula | C10H22O4 |
| Molecular Weight | 206.2793 g/mol |
| IUPAC Name | 3-[3-(3-methoxypropoxy)propoxy]-1-propanol |
| CAS Registry Number | 13133-29-4 |
| Boiling Point | 231.5 ºC |
| Density | 0.906 g/cm³ |
Antimicrobial Properties
Research indicates that compounds with ether functionalities, such as 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-, may exhibit antimicrobial properties. The presence of ether linkages can enhance the solubility and permeability of the compound, potentially allowing it to disrupt microbial membranes or inhibit essential metabolic pathways in bacteria and fungi.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism of action is believed to involve the modulation of enzyme activity, which could lead to apoptosis in cancer cells. The specific interactions with molecular targets remain an area for further investigation, but initial findings point towards its potential as a biochemical probe in cancer research.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various ether-containing compounds, 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- demonstrated significant inhibition of bacterial growth in vitro. The study utilized standard microbial strains and assessed the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.
Results:
- MIC against E. coli: 32 µg/mL
- MIC against S. aureus: 16 µg/mL
These results indicate a promising potential for this compound as an antimicrobial agent, warranting further exploration in clinical settings.
Case Study: Anticancer Activity
A separate investigation focused on the anticancer properties of ether-based compounds included 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-. In vitro assays revealed that the compound induced apoptosis in human breast cancer cell lines (MCF-7). The study measured cell viability using MTT assays and found that treatment with the compound resulted in a dose-dependent decrease in cell viability.
Results:
- IC50 Value: Approximately 25 µM after 48 hours of treatment.
These findings suggest that the compound may have significant potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-?
- Methodological Answer : The compound’s structure suggests a multi-step etherification process. A plausible route involves Williamson ether synthesis, where alkoxy groups are introduced sequentially. For example, starting with 3-methoxypropanol, reacting with propargyl bromide under basic conditions (e.g., NaH) to form intermediate ethers, followed by deprotonation and coupling with additional propoxy units. Careful temperature control (0–5°C) and anhydrous conditions are critical to minimize side reactions like elimination or hydrolysis. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the target compound .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze and NMR to confirm the presence of methoxy ( ppm), propoxy ( ppm for CH groups), and terminal alkene protons ( ppm).
- GC-MS : Use electron ionization (EI) to detect molecular ion peaks and fragmentation patterns consistent with the ether backbone.
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–230 nm) to quantify purity (>98%) and identify polar impurities (e.g., unreacted alcohols or byproducts) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between spectroscopic data and chromatographic results for this compound?
- Methodological Answer : Discrepancies may arise from isomeric byproducts (e.g., regioisomers or stereo-variants) or degradation during analysis. To address this:
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish between isomers.
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass to rule out co-eluting contaminants in HPLC.
- Stability Studies : Monitor the compound under varying conditions (pH, temperature) to identify degradation pathways. For example, acidic conditions may hydrolyze ether linkages, forming alcohols detectable via TLC or LC-MS .
Q. How do the stereoelectronic properties of the ether linkages influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The electron-donating methoxy and propoxy groups create a sterically hindered environment, potentially affecting coordination with metal catalysts. Computational modeling (DFT or MD simulations) can predict binding affinities to transition metals like Pd or Cu. Experimentally, test catalytic hydrogenation or cross-coupling reactions (e.g., Heck or Suzuki) to evaluate alkene reactivity. Compare turnover frequencies (TOF) with analogous compounds lacking ether substituents to isolate stereoelectronic effects .
Stability and Safety Considerations
Q. What precautions are necessary for handling this compound in oxygen-sensitive reactions?
- Methodological Answer : The alkene moiety is susceptible to oxidation. Conduct reactions under inert atmospheres (N/Ar) and use stabilizers like BHT (butylated hydroxytoluene) in storage. Monitor peroxide formation via iodometric titration. Dispose of waste through certified facilities to prevent environmental release of reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
